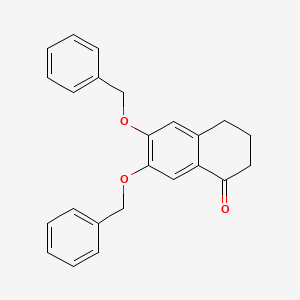![molecular formula C15H26NP B14287761 Pyridine, 2-[2-(dibutylphosphino)ethyl]- CAS No. 120517-35-3](/img/structure/B14287761.png)
Pyridine, 2-[2-(dibutylphosphino)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2-[2-(dibutylphosphino)ethyl]-: is a heterocyclic compound with the molecular formula C15H26NP and a molecular weight of 251.35 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a dibutylphosphinoethyl group, making it a valuable ligand in coordination chemistry and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-[2-(dibutylphosphino)ethyl]- typically involves the reaction of 2-bromoethylpyridine with dibutylphosphine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Pyridine, 2-[2-(dibutylphosphino)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine group to phosphine hydrides.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkyl halides are employed for substitution reactions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Pyridine, 2-[2-(dibutylphosphino)ethyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal complexes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the synthesis of fine chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of Pyridine, 2-[2-(dibutylphosphino)ethyl]- involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metal centers, and the pathways involved are typically related to catalytic processes .
Comparaison Avec Des Composés Similaires
- Pyridine, 2-ethyl-
- Pyridine, 2-(diphenylphosphino)ethyl-
- Pyridine, 2-(dimethylphosphino)ethyl-
Comparison: Pyridine, 2-[2-(dibutylphosphino)ethyl]- is unique due to its dibutylphosphino group, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it particularly effective in specific catalytic applications where other ligands may not perform as well .
Propriétés
Numéro CAS |
120517-35-3 |
|---|---|
Formule moléculaire |
C15H26NP |
Poids moléculaire |
251.35 g/mol |
Nom IUPAC |
dibutyl(2-pyridin-2-ylethyl)phosphane |
InChI |
InChI=1S/C15H26NP/c1-3-5-12-17(13-6-4-2)14-10-15-9-7-8-11-16-15/h7-9,11H,3-6,10,12-14H2,1-2H3 |
Clé InChI |
VYUUEIXTQSKYLS-UHFFFAOYSA-N |
SMILES canonique |
CCCCP(CCCC)CCC1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


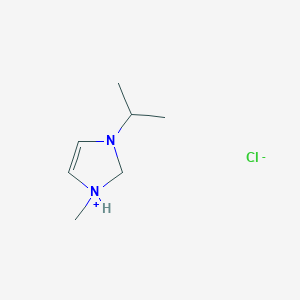
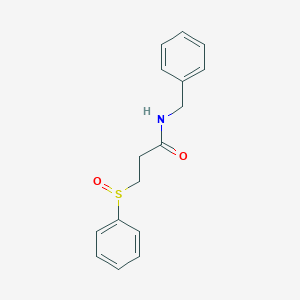


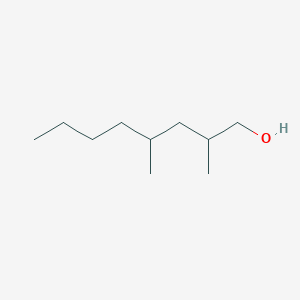
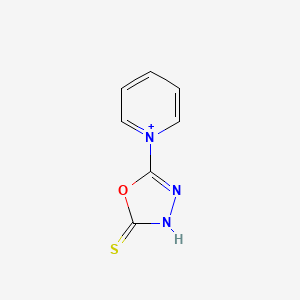
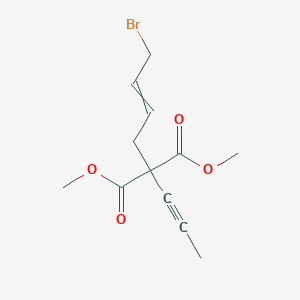
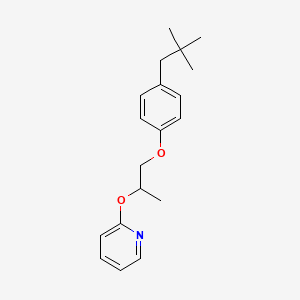
![2-[(Dipropylamino)methyl]-3-pentadecylphenol](/img/structure/B14287728.png)
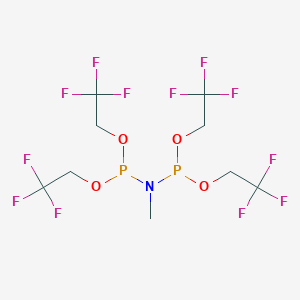
![5,5-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-2-en-1-ol](/img/structure/B14287736.png)
![N-Methyl-N-phenyl-N'-[(1,2,5-thiadiazol-3-yl)methyl]urea](/img/structure/B14287741.png)

